2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-7-(3,4-dimethylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-BENZOXAZOL-2-YL {[7-(3,4-DIMETHYLPHENYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL} SULFIDE is a complex organic compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives typically involves the use of 2-aminophenol as a precursor. Various synthetic methodologies have been developed, including the use of aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For example, the use of magnetic solid acid nanocatalysts has been reported to achieve high yields under reflux conditions .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve the use of efficient catalytic systems and eco-friendly pathways. The use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been explored to enhance the yield and reduce the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1,3-BENZOXAZOL-2-YL {[7-(3,4-DIMETHYLPHENYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL} SULFIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and catalyst type play a crucial role in determining the reaction’s efficiency and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzoxazole ring .
Scientific Research Applications
1,3-BENZOXAZOL-2-YL {[7-(3,4-DIMETHYLPHENYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL} SULFIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-BENZOXAZOL-2-YL {[7-(3,4-DIMETHYLPHENYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL} SULFIDE involves its interaction with specific molecular targets and pathways. The compound’s benzoxazole moiety is known to interact with various enzymes and receptors, leading to its biological effects . For example, its anticancer activity may be attributed to its ability to inhibit specific enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: These compounds share a similar structure with benzoxazole derivatives and exhibit comparable biological activities.
1,2,4-Triazole Derivatives: These compounds also have a triazole ring and are known for their antimicrobial and anticancer properties.
Uniqueness
1,3-BENZOXAZOL-2-YL {[7-(3,4-DIMETHYLPHENYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL} SULFIDE is unique due to its complex structure, which combines multiple heterocyclic rings. This structural complexity contributes to its diverse biological activities and makes it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C25H22N6OS |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
2-[[10-(3,4-dimethylphenyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]methylsulfanyl]-1,3-benzoxazole |
InChI |
InChI=1S/C25H22N6OS/c1-14-9-10-18(11-15(14)2)31-17(4)16(3)22-23(31)26-13-30-24(22)28-21(29-30)12-33-25-27-19-7-5-6-8-20(19)32-25/h5-11,13H,12H2,1-4H3 |
InChI Key |
NOIWQDJPUQJAHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(C3=C2N=CN4C3=NC(=N4)CSC5=NC6=CC=CC=C6O5)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.